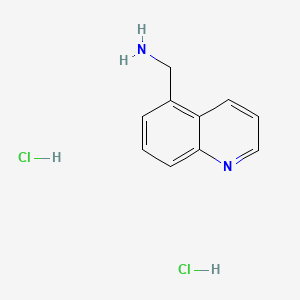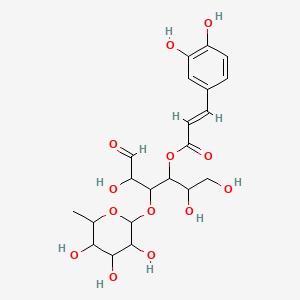
CistanosideF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cistanoside F is a phenylethanoid glycoside isolated from the plant Cistanche deserticola. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and estrogenic effects. It is one of the active constituents of Cistanche deserticola, a traditional Chinese medicinal herb used for its tonic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cistanoside F involves several steps, starting from the extraction of the raw material from Cistanche deserticola. The process typically includes:
Extraction: The plant material is extracted using solvents such as ethanol or methanol.
Isolation: The extract is then subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate Cistanoside F.
Purification: Further purification is achieved using techniques like recrystallization or preparative HPLC.
Industrial Production Methods
Industrial production of Cistanoside F follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Bulk isolation: Employing large-scale chromatographic columns.
Purification and quality control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cistanoside F undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, each with potentially different biological activities.
Scientific Research Applications
Cistanoside F has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of phenylethanoid glycosides.
Biology: Investigated for its role in cellular processes and its effects on various cell lines.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and estrogenic activities.
Industry: Used in the development of health supplements and functional foods due to its bioactive properties.
Mechanism of Action
Cistanoside F exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Estrogenic Activity: It binds to estrogen receptors and modulates their activity, influencing estrogen-responsive genes and pathways.
Comparison with Similar Compounds
Cistanoside F is compared with other phenylethanoid glycosides such as:
Echinacoside: Known for its similar antioxidant and anti-inflammatory properties.
Acteoside: Another phenylethanoid glycoside with potent antioxidant activity.
Cistanoside A: Shares similar biological activities but differs in its specific molecular structure and potency.
Cistanoside F stands out due to its unique combination of biological activities and its specific molecular structure, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNWFDIYRKBOE-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
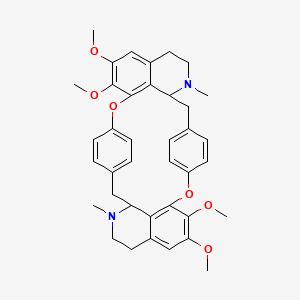
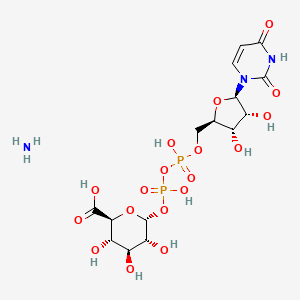
![5-[2-[(2-acetamido-4-methylpentanoyl)amino]propanoylamino]-N-butyl-4-hydroxy-2,7-dimethyloctanamide](/img/structure/B8260048.png)

![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]aniline](/img/structure/B8260066.png)
![(S)-4-Chloro-7-methoxy-2-methyl-6-[(tetrahydro-3-furyl)oxy]quinazoline](/img/structure/B8260071.png)
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B8260087.png)


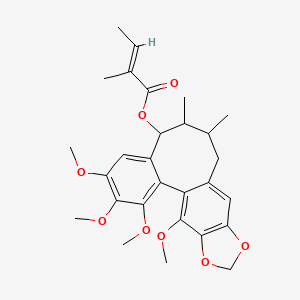
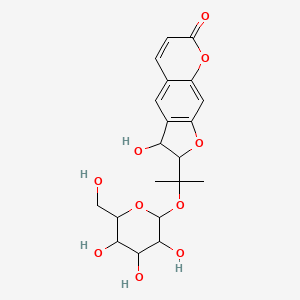

![methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride](/img/structure/B8260131.png)
